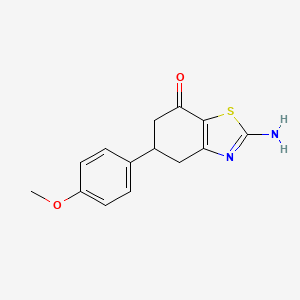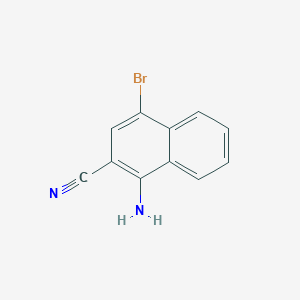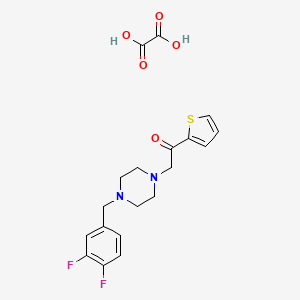
2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, redox potential, and reactivity with other substances.Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Antimicrobial Agents : A study involved the synthesis of novel compounds bearing the piperazine carboxamides motif, which demonstrates moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). This highlights the role of such compounds in developing new antimicrobial agents.
- Electrochemical Synthesis : Research has shown that electrochemical syntheses involving piperazine derivatives can yield new compounds with potential applications in organic chemistry and material science (Amani & Nematollahi, 2012). This method offers a green and efficient approach to synthesizing piperazine-based compounds.
Biological Evaluation and Applications
- Antimicrobial Activity : Several studies have synthesized piperazine derivatives and evaluated their antimicrobial properties. Some compounds exhibited potent activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). These findings suggest that piperazine derivatives, including the specific compound , could serve as leads for developing new antimicrobial drugs.
- Allosteric Enhancers of A1 Adenosine Receptor : A series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. Compounds with specific substituents on the phenyl ring showed significant enhancer activity, indicating the potential for therapeutic applications in modulating adenosine receptor activity (Romagnoli et al., 2008).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, environmental impact, and other safety-related information.
Future Directions
This would involve a discussion of potential future research directions, applications, or modifications of the compound.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS.C2H2O4/c18-14-4-3-13(10-15(14)19)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUPHRGEXZRPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-Difluorobenzyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

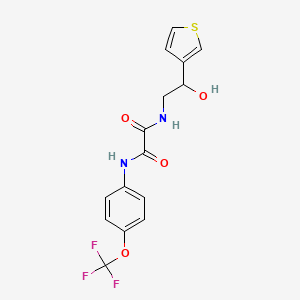
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)
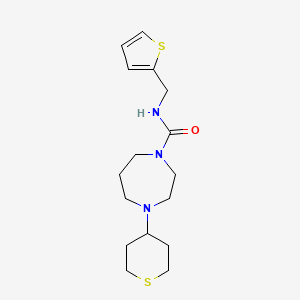

![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
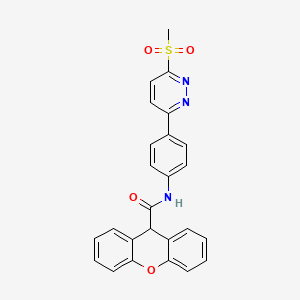
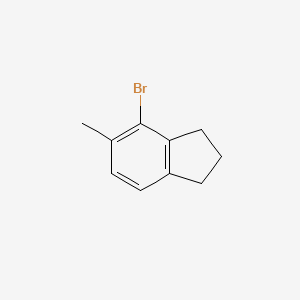
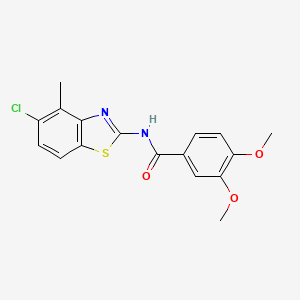
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2887518.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
